4,7-Methano-2,1,3-benzoxadiazole, 4,5,6,7-tetrahydro-7,8,8-trimethyl-, 1-oxide
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Overview
Description
4,7-Methano-2,1,3-benzoxadiazole, 4,5,6,7-tetrahydro-7,8,8-trimethyl-, 1-oxide is a complex organic compound with the molecular formula C₁₀H₁₃N₂O₂. This compound is part of the benzoxadiazole family, known for its unique structural features and diverse chemical properties. It is characterized by a fused ring system that includes a benzene ring and an oxadiazole ring, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-2,1,3-benzoxadiazole, 4,5,6,7-tetrahydro-7,8,8-trimethyl-, 1-oxide typically involves the following steps:
Starting Materials: The synthesis begins with norbornene derivatives, which are readily available and serve as the core structure.
Cyclization: The norbornene derivative undergoes a cyclization reaction with nitrosyl chloride to form the benzoxadiazole ring.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the 1-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures high-quality production.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-2,1,3-benzoxadiazole, 4,5,6,7-tetrahydro-7,8,8-trimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: Reduction reactions can convert the 1-oxide group back to its parent form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted benzoxadiazole compounds.
Scientific Research Applications
4,7-Methano-2,1,3-benzoxadiazole, 4,5,6,7-tetrahydro-7,8,8-trimethyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The oxadiazole ring can interact with biological macromolecules, altering their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-2,1,3-benzoxadiazole: Lacks the tetrahydro and trimethyl groups.
2,1,3-Benzoxadiazole: A simpler structure without the methano and tetrahydro modifications.
Norbornene derivatives: Share the norbornene core but differ in functional groups.
Uniqueness
4,7-Methano-2,1,3-benzoxadiazole, 4,5,6,7-tetrahydro-7,8,8-trimethyl-, 1-oxide is unique due to its specific structural modifications, which enhance its stability and reactivity compared to simpler benzoxadiazole compounds. These modifications also contribute to its diverse range of applications in various fields.
Properties
CAS No. |
7249-57-2 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1,10,10-trimethyl-3-oxido-4-oxa-5-aza-3-azoniatricyclo[5.2.1.02,6]deca-2,5-diene |
InChI |
InChI=1S/C10H14N2O2/c1-9(2)6-4-5-10(9,3)8-7(6)11-14-12(8)13/h6H,4-5H2,1-3H3 |
InChI Key |
PGNDZJNONQQNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C3=[N+](ON=C23)[O-])C)C |
Origin of Product |
United States |
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